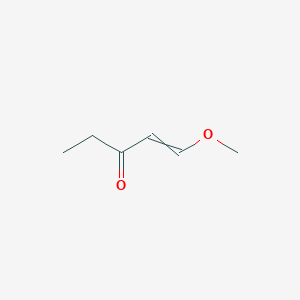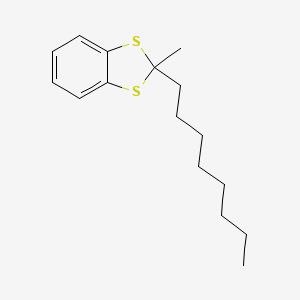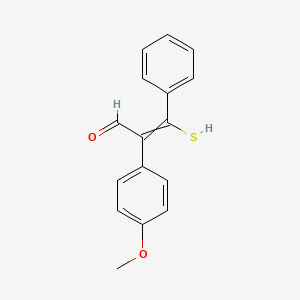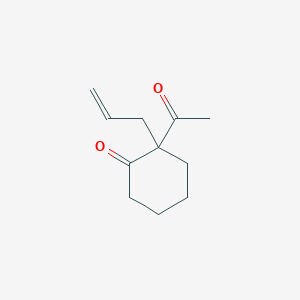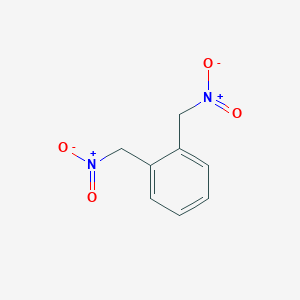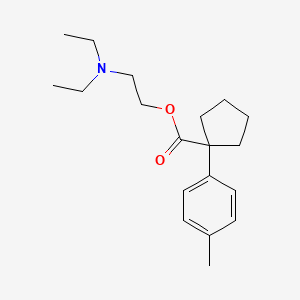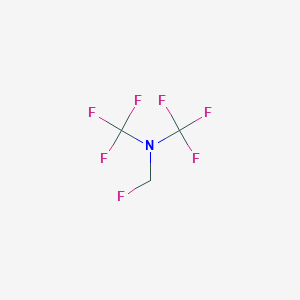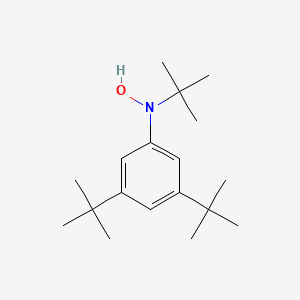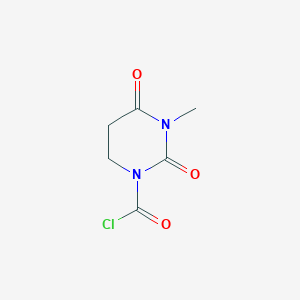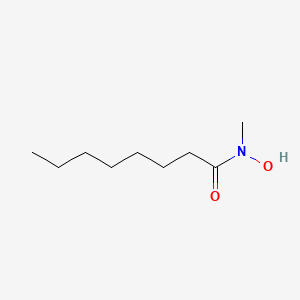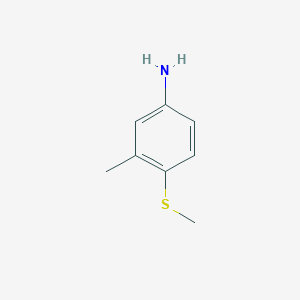
3-Methyl-4-(methylsulfanyl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methyl-4-(methylsulfanyl)aniline: is an organic compound with the molecular formula C8H11NS It is a derivative of aniline, where the amino group is substituted with a methyl group at the 3-position and a methylsulfanyl group at the 4-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-4-(methylsulfanyl)aniline can be achieved through several methods. One common approach involves the methylation of 4-methylthioaniline using methyl iodide in the presence of a base such as potassium carbonate. The reaction typically proceeds under reflux conditions in an organic solvent like acetone or ethanol .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, the purification process may include recrystallization or distillation to obtain the desired product with high purity .
Analyse Des Réactions Chimiques
Types of Reactions: 3-Methyl-4-(methylsulfanyl)aniline undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the aromatic ring, especially at positions ortho and para to the amino group.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride.
Nucleophiles: Sodium methoxide, halogens.
Major Products Formed:
Sulfoxides and Sulfones: Formed through oxidation.
Amines: Formed through reduction.
Substituted Aromatic Compounds: Formed through nucleophilic substitution.
Applications De Recherche Scientifique
Chemistry: 3-Methyl-4-(methylsulfanyl)aniline is used as an intermediate in organic synthesis. It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals .
Biology and Medicine: In medicinal chemistry, derivatives of this compound are explored for their potential biological activities. These derivatives may exhibit antimicrobial, anticancer, or anti-inflammatory properties .
Industry: The compound is used in the production of dyes, pigments, and polymers. Its unique chemical structure allows for the development of materials with specific properties, such as enhanced thermal stability or electrical conductivity .
Mécanisme D'action
The mechanism of action of 3-Methyl-4-(methylsulfanyl)aniline depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors. The presence of the methylsulfanyl group can influence the compound’s binding affinity and selectivity towards these targets. Additionally, the amino group can participate in hydrogen bonding and other interactions that modulate the compound’s activity .
Comparaison Avec Des Composés Similaires
- 4-Methyl-3-(methylsulfanyl)aniline
- 3-Methyl-4-(methylsulfonyl)aniline
- 4-Methylthioaniline
Comparison: Compared to its analogs, 3-Methyl-4-(methylsulfanyl)aniline exhibits unique reactivity due to the combined presence of the methyl and methylsulfanyl groups. This combination can enhance the compound’s nucleophilicity and influence its electronic properties. Additionally, the position of the substituents on the aromatic ring can affect the compound’s overall stability and reactivity .
Propriétés
Numéro CAS |
70611-05-1 |
|---|---|
Formule moléculaire |
C8H11NS |
Poids moléculaire |
153.25 g/mol |
Nom IUPAC |
3-methyl-4-methylsulfanylaniline |
InChI |
InChI=1S/C8H11NS/c1-6-5-7(9)3-4-8(6)10-2/h3-5H,9H2,1-2H3 |
Clé InChI |
WEUDTYCZYFRFEV-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=C1)N)SC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



